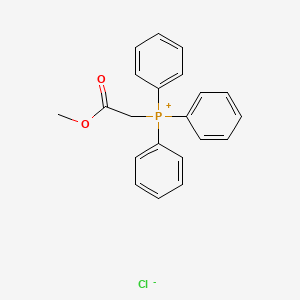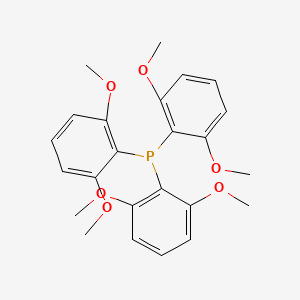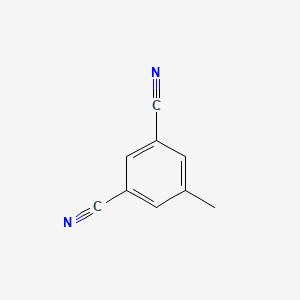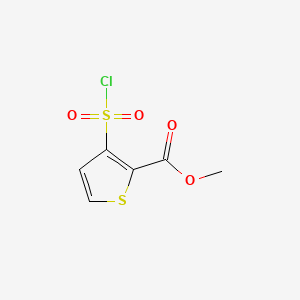![molecular formula C22H19ClN2O B1586781 5-Chloro-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine] CAS No. 27333-50-2](/img/structure/B1586781.png)
5-Chloro-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]
Overview
Description
5-Chloro-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine] (CMT) is an organic compound of the spiroindoline class of molecules. It is a heterocyclic compound with a fused spiro-indoline ring system and a chlorinated naphtho[2,1-b][1,4]oxazine ring. CMT is a unique and versatile compound that has been used in a variety of scientific research applications, including biochemical and physiological studies.
Scientific Research Applications
Piezochromic Materials
The piezochromic nature of this compound allows it to change color under mechanical pressure . This feature is valuable for stress sensors in structural health monitoring systems, where color change can indicate potential damage or stress points in materials.
Acidichromism
The acidichromic behavior of this compound, where it changes color in the presence of acidic or basic environments, makes it a candidate for use as a pH sensor . This can be applied in environmental monitoring, biological systems, and chemical manufacturing processes to detect changes in pH levels.
Optical Data Storage
Due to its ability to undergo reversible photochemical reactions, this compound can be used in optical data storage technologies . It can store data through color changes and retrieve it with light, offering a novel approach to high-density data storage.
Molecular Switches
The reversible structural changes of this compound in response to external stimuli make it suitable for molecular switches . These switches can be integrated into molecular electronics and nanotechnology for controlling electronic circuits at a molecular level.
Thermochromic Applications
The compound’s color change in response to temperature variations can be utilized in thermochromic applications . This includes temperature sensors, thermal imaging, and smart packaging that indicates the temperature history of a product.
Anti-Counterfeiting Measures
The unique color-changing properties of this compound can be applied to anti-counterfeiting measures in currency, legal documents, and branded products . It can be incorporated into inks or coatings that demonstrate authenticity when exposed to specific stimuli.
Fluorescent Probes
This compound’s fluorescent properties can be harnessed for use as a fluorescent probe in bioimaging . It can help in tracking and visualizing biological processes, providing insights into cellular functions and disease mechanisms.
Each of these applications leverages the compound’s ability to respond to different environmental stimuli, making it a versatile tool in scientific research and technological innovation. The compound’s molecular structure, which includes a spiro linkage between the indoline and naphthoxazine rings, is key to its multifunctional behavior. The presence of the chlorine atom and the trimethyl groups further contribute to its reactivity and the variety of applications mentioned above.
properties
IUPAC Name |
5'-chloro-1',3',3'-trimethylspiro[benzo[f][1,4]benzoxazine-3,2'-indole] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O/c1-21(2)17-12-15(23)9-10-18(17)25(3)22(21)13-24-20-16-7-5-4-6-14(16)8-11-19(20)26-22/h4-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODQUQTUKIYWSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)N(C13C=NC4=C(O3)C=CC5=CC=CC=C54)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384698 | |
| Record name | Photorome II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine] | |
CAS RN |
27333-50-2 | |
| Record name | Photorome II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-1,3-dihydro-1,3,3-trimethylspiro[2H-indole-2,3'-(3H)naphth[2,1-b](1,4)oxazine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















